![molecular formula C13H16ClNO3 B3363014 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide CAS No. 1016806-53-3](/img/structure/B3363014.png)
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide
Overview
Description
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide is an organic compound with a complex structure featuring a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Alkylation: The benzodioxin intermediate is then alkylated using a suitable alkylating agent, such as an alkyl halide, in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzodioxin with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The benzodioxin ring can be subjected to oxidation reactions using agents like potassium permanganate or reduction reactions using hydrogenation catalysts.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of reduced benzodioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its structural features allow for the design of molecules with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide exerts its effects depends on its interaction with molecular targets. The benzodioxin ring can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide
- 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]butanamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide has a unique combination of a chloro group and a benzodioxin ring, which may confer distinct reactivity and biological activity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-9(14)13(16)15-5-4-10-2-3-11-12(8-10)18-7-6-17-11/h2-3,8-9H,4-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXPZXVMMYNTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC2=C(C=C1)OCCO2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


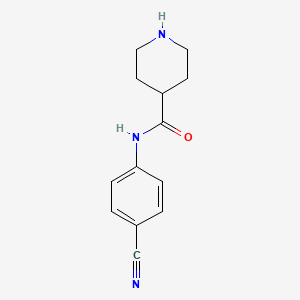
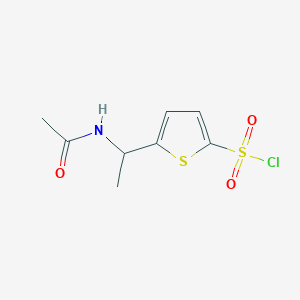
![3-[(2-Phenoxyethoxy)methyl]aniline](/img/structure/B3362956.png)
![2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B3362969.png)
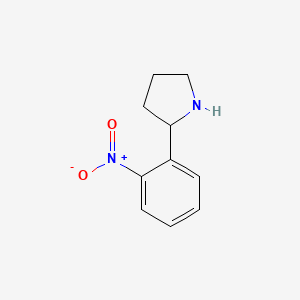
![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)
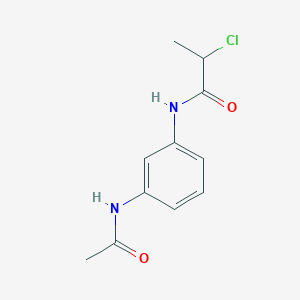
![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B3362995.png)
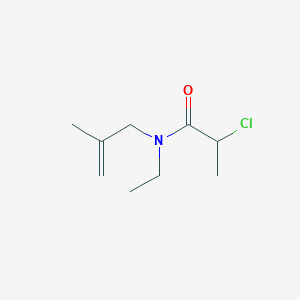
![4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362999.png)
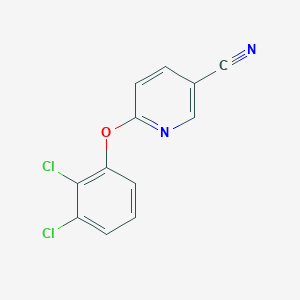
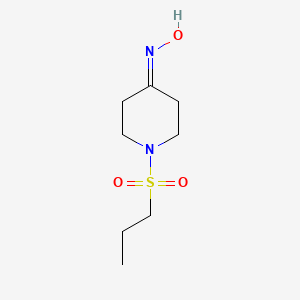
![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3363010.png)

